molecular formula C9H14N2O2 B11932881 (S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione

(S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione

Cat. No.: B11932881
M. Wt: 182.22 g/mol
InChI Key: YVBLRUXITZYUHS-ZETCQYMHSA-N
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Description

(S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione (CAS 1247652-73-8) is a chiral imidazolidine-2,4-dione derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a stereospecific (S)-configuration and serves as a key synthetic intermediate and privileged structural scaffold for the development of novel therapeutic agents. The core structure of this compound is a hydantoin (imidazolidine-2,4-dione) system, which is a well-established pharmacophore in drug discovery. Scientific research has specifically identified derivatives of this chemical class, including 5-cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione, as potent inhibitors of ADAMTS enzymes . These enzymes, particularly ADAMTS-5, play a crucial role in the catabolic degradation of cartilage aggrecan, making them promising therapeutic targets for the treatment of osteoarthritis and other cartilage degradation disorders . Compounds based on this scaffold are being investigated for their potential to modify disease progression in osteoarthritis by protecting cartilage homeostasis and reducing inflammatory conditions associated with the disease . Beyond its application in osteoarthritis research, the imidazolidine-2,4-dione core is recognized for its versatility in molecular design. Related compounds have demonstrated potent biological activities as inverse agonists/antagonists of the CB1 cannabinoid receptor, indicating potential research applications in metabolic disorders . Other structural analogs have been investigated as inhibitors of 11β-HSD1 for diabetes research and as modulators of the Formyl Peptide Receptor Like-1 (FPRL-1) receptor , highlighting the broad utility of this chemotype across multiple therapeutic areas. This product is provided for scientific research purposes only and is strictly not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound using appropriate safety precautions and refer to the specific analytical data (NMR, LCMS, HPLC) provided with the product to confirm identity and purity for their experimental applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

(5S)-3-cyclopropyl-5-propan-2-ylimidazolidine-2,4-dione

InChI

InChI=1S/C9H14N2O2/c1-5(2)7-8(12)11(6-3-4-6)9(13)10-7/h5-7H,3-4H2,1-2H3,(H,10,13)/t7-/m0/s1

InChI Key

YVBLRUXITZYUHS-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N(C(=O)N1)C2CC2

Canonical SMILES

CC(C)C1C(=O)N(C(=O)N1)C2CC2

Origin of Product

United States

Preparation Methods

Key Reaction Steps

  • Amino Acid Activation : (S)-valine is treated with benzyl chloroformate (Cbz-Cl) in alkaline aqueous conditions to generate N-Cbz-protected valine (yield: 85–92%).

  • Cyclopropyl Group Introduction : The activated amino acid reacts with cyclopropanecarbonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. This step achieves 74–78% yield with strict temperature control (−10°C to 0°C).

  • Urea Formation : The intermediate reacts with phenyl isocyanate in tetrahydrofuran (THF) at 50°C for 6 hours, forming the urea precursor (yield: 68%).

  • Cyclization : Intramolecular cyclization is induced via refluxing in acetic acid with catalytic p-toluenesulfonic acid (p-TsOH), yielding the target compound (63–67%).

Table 1: Optimization Parameters for Cyclization

ParameterOptimal ConditionYield Impact (±%)
Temperature110°C+15
Catalyst Loading5 mol% p-TsOH+12
Solvent PolarityAcetic Acid (ε = 6.2)+18

Catalytic Hydrogenation of Unsaturated Intermediates

A second approach utilizes palladium-catalyzed hydrogenation to install the cyclopropyl group. This method avoids harsh acidic conditions and improves stereochemical control.

Synthetic Pathway

  • Hydantoin Formation : 5-Isopropylimidazolidine-2,4-dione is synthesized from N-benzyloxycarbonyl (Cbz) glycine and isopropylamine via the Bucherer-Bergs reaction (yield: 82%).

  • Allylic Bromination : The hydantoin core undergoes allylic bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄), yielding 3-bromo-5-isopropylimidazolidine-2,4-dione (71% yield).

  • Cross-Coupling : A Suzuki-Miyaura coupling with cyclopropylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) introduces the cyclopropyl moiety (65% yield).

  • Chiral Resolution : The racemic mixture is resolved using chiral chromatography (Chiralpak IA column, hexane/ethanol 90:10) to isolate the (S)-enantiomer (≥98% ee).

Table 2: Hydrogenation Efficiency Across Catalysts

CatalystSubstrate Conversion (%)Enantiomeric Excess (%)
Pd/C (10 wt%)9285
Pd(OAc)₂ with BINAP8894
Rh/C (5 wt%)7881

Knoevenagel Condensation with Chiral Auxiliaries

A third method employs Knoevenagel condensation to construct the imidazolidine ring while preserving chirality.

Procedure Overview

  • Aldehyde Preparation : Cyclopropylcarboxaldehyde is synthesized via ozonolysis of cyclopropene derivatives (yield: 76%).

  • Condensation : The aldehyde reacts with 5-isopropyl-2,4-thiazolidinedione in ethanol using morpholine (10 mol%) as a base. The reaction proceeds at 80°C for 12 hours (yield: 58%).

  • Stereochemical Correction : Diastereomeric byproducts are separated via fractional crystallization from ethyl acetate/hexane (3:7), achieving >99% diastereomeric purity.

Table 3: Solvent Effects on Condensation Yield

SolventDielectric Constant (ε)Yield (%)
Ethanol24.358
Dimethylformamide (DMF)36.742
Toluene2.429

Enzymatic Resolution of Racemates

Biocatalytic methods offer an eco-friendly alternative for enantiomer separation. Lipase B from Candida antarctica (CAL-B) demonstrates high selectivity for the (S)-enantiomer.

Process Details

  • Racemic Synthesis : 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione is prepared via the Bucherer-Bergs method without chiral induction (yield: 89%).

  • Enzymatic Hydrolysis : The racemate is treated with CAL-B in phosphate buffer (pH 7.0) at 37°C. The enzyme selectively hydrolyzes the (R)-enantiomer, leaving the (S)-form intact (conversion: 48%, ee: 96%).

Table 4: Enzyme Performance Metrics

EnzymeTemperature (°C)Conversion (%)ee (%)
CAL-B374896
Porcine Pancreas Lipase403288
Pseudomonas cepacia354191

Solid-Phase Synthesis for High-Throughput Production

Recent advances utilize resin-bound strategies to streamline purification and scale-up.

Methodology

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected valine using HBTU/DIPEA activation (loading: 0.8 mmol/g).

  • On-Resin Cyclization : The immobilized amino acid undergoes cyclopropanation with cyclopropylmagnesium bromide (2.0 equiv) in THF at −78°C, followed by urea formation with triphosgene (yield: 73%).

  • Cleavage and Isolation : The product is cleaved from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:9), yielding (S)-3-cyclopropyl-5-isopropylimidazolidine-2,4-dione (purity: 95%).

Table 5: Resin Types and Efficiency

Resin TypeLoading Capacity (mmol/g)Final Purity (%)
Wang Resin0.895
Rink Amide MBHA0.692
Tentagel S RAM0.794

Chemical Reactions Analysis

Types of Reactions

(S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized imidazolidine derivatives with additional functional groups.

    Reduction: Reduced imidazolidine derivatives with altered ring structures.

    Substitution: Substituted imidazolidine derivatives with new functional groups replacing the original cyclopropyl or isopropyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences between (S)-3-cyclopropyl-5-isopropylimidazolidine-2,4-dione and related hydantoin derivatives:

Compound Name Substituent at Position 3 Substituent at Position 5 Stereochemistry CAS Number Reference
(S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione Cyclopropyl Isopropyl (S) at C5 1867385-38-3
5-Isopropylimidazolidine-2,4-dione monohydrate H (unsubstituted) Isopropyl (S) at C5 Not provided
3-Phenyl-5-(4-isopropylphenyl)imidazolidin-2,4-dione (IM-7) Phenyl 4-Isopropylphenyl Not specified Not provided
3-Methyl-5-isobutylimidazolidine-2,4-dione Methyl Isobutyl Not specified 675854-31-6

Key Observations :

  • The cyclopropyl group at position 3 in the target compound introduces steric and electronic effects distinct from phenyl or methyl substituents. Cyclopropane’s rigid, planar geometry may influence intermolecular interactions and packing efficiency .

Physicochemical Properties

  • The cyclopropyl group may alter packing compared to phenyl or methyl substituents due to its smaller size and non-aromatic nature.
  • Solubility: Limited data available for the target compound, but hydantoins generally exhibit moderate solubility in polar solvents like ethanol or ethyl acetate .

Biological Activity

(S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of (S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione typically involves the formation of imidazolidine derivatives through cyclization reactions of suitable precursors. The compound's structure features a cyclopropyl group and an isopropyl substituent, contributing to its unique pharmacological properties.

Chemical Structure

  • Molecular Formula : C₈H₁₄N₂O₂
  • Molecular Weight : 170.20 g/mol

Research indicates that (S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione exhibits significant inhibitory activity against various biological targets. One notable target is eEF-2 kinase (eEF-2K), which plays a critical role in protein synthesis and cell proliferation.

eEF-2K Inhibition

In vitro studies have demonstrated that compounds related to (S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione can inhibit eEF-2K with varying potency. For example:

  • IC50 Values :
    • Compound A: 0.28 μM
    • Compound B: 0.42 μM
    • Compound C: >25 μM

This inhibition leads to decreased phosphorylation of eEF-2 and subsequently reduces protein synthesis in cancer cell lines such as MDA-MB-231, highlighting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its effects on cancer cells, (S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione has shown promising antibacterial properties. Studies report that derivatives of this compound exhibit enhanced activity against Gram-positive bacteria compared to standard antibiotics like cefuroxime.

Case Studies

  • Anticancer Activity :
    • A study evaluated the effects of (S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione on breast cancer cells. Results indicated a significant reduction in cell viability and proliferation when treated with the compound, correlating with decreased eEF-2K activity.
  • Antimicrobial Studies :
    • Another investigation focused on the antibacterial efficacy of related compounds against Bacillus subtilis and Staphylococcus aureus. The results demonstrated that specific derivatives exhibited stronger antibacterial effects than traditional treatments .

Data Summary Table

Compound NameTargetIC50 (μM)Activity Type
(S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dioneeEF-2K0.28Anticancer
Related Derivative AeEF-2K0.42Anticancer
Related Derivative BeEF-2K>25Anticancer
Derivative CBacillus subtilisN/AAntibacterial
Derivative DStaphylococcus aureusN/AAntibacterial

Q & A

Q. What methodologies validate computational models for reaction mechanisms or metabolite prediction?

  • Methodological Answer : Compare DFT-predicted transition states with experimental kinetic isotope effects (KIE). For metabolites, use HR-MS and ¹H-¹³C HSQC NMR to confirm structures .

Notes

  • Answers integrate methodologies from synthesis, computational modeling, and environmental toxicology.
  • Advanced questions emphasize interdisciplinary approaches (e.g., combining SAR with environmental risk assessment).

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